2-aminopyridine-3-sulfonic Acid
Overview
Description
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used as an intermediate for the synthesis of pharmaceutical compounds .
Synthesis Analysis
2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Molecular Structure Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .Chemical Reactions Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .Physical And Chemical Properties Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .Scientific Research Applications
1. Coordination Polymer and Crystal Structure Analysis
The crystal structure of 2-aminopyridine-3-sulfonic acid has been studied for its use in coordination polymers. For instance, Sui et al. (2008) reported the crystal structure of an organosulfonate ligand 2-aminopyridine-5-sulfonic acid, which formed a 2D network structure with silver ions, showing potential in coordination chemistry and material science (Sui, Xu, Tang, & Wen, 2008).
2. Chemical Synthesis and Reactions
2-Aminopyridine-3-sulfonic acid plays a role in various chemical reactions. For instance, Wei et al. (2016) described how it undergoes a reaction with tertiary amines to produce sulfonylethenamines, highlighting its utility in organic synthesis and chemical transformations (Wei, Wang, Li, Huang, Li, Pereshivko, & Peshkov, 2016).
3. Pharmaceutical and Medicinal Interest
The compound has applications in the pharmaceutical and medicinal fields. Fischer & Troschütz (2003) synthesized a series of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate, indicating its potential in drug development and medicinal chemistry (Fischer & Troschütz, 2003).
4. Supramolecular Chemistry
2-Aminopyridine-3-sulfonic acid is utilized in the synthesis of supramolecules. Lobana et al. (2004) explored its reactions with metal ions to form coordination polymers and hydrogen-bonded supramolecules, demonstrating its application in the creation of complex molecular structures (Lobana, Kinoshita, Kimura, Nishioka, Shiomi, & Isobe, 2004).
5. Optical Behavior and Solubility
Ahmad et al. (2020) reported on the formation of molecular complexes based on sulfonate–pyridinium interaction, where 2-aminopyridine-3-sulfonic acid contributed to enhanced solubility and improved optics of the resulting materials. This indicates its potential in materials science, especially in areas requiring solubility and optical properties (Ahmad, Ganie, & Dar, 2020).
Safety And Hazards
Future Directions
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This manuscript is a quick review of such pharmacophores derived from 2-aminopyridine .
properties
IUPAC Name |
2-aminopyridine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFAEFKJOUTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376472 | |
Record name | 2-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminopyridine-3-sulfonic Acid | |
CAS RN |
16250-07-0 | |
Record name | 2-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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